molecular formula C62H84Cl4N6Zn B1595262 zinc;[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tetrachloride CAS No. 65121-93-9

zinc;[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tetrachloride

Cat. No.: B1595262
CAS No.: 65121-93-9
M. Wt: 1120.6 g/mol
InChI Key: XUWDIINZFOKJSR-UHFFFAOYSA-J
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Description

zinc;[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tetrachloride is a complex organic compound with a unique structure It is characterized by the presence of multiple diethylamino groups and a tetrachlorozincate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of diethylamino-substituted benzaldehyde derivatives with ethylamine in the presence of a zinc chloride catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (around 60-80°C)

    Solvent: Organic solvents such as ethanol or methanol

    Catalyst: Zinc chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The diethylamino groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Simpler amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diethylamino groups can interact with various enzymes and receptors, modulating their activity. The tetrachlorozincate anion may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-diethylamino)benzophenone
  • N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
  • 1,4-bis(4-diaminobenzene-1-oxygen)n-butane

Uniqueness

This compound is unique due to its combination of diethylamino groups and a tetrachlorozincate anion, which imparts distinct chemical and physical properties

Properties

CAS No.

65121-93-9

Molecular Formula

C62H84Cl4N6Zn

Molecular Weight

1120.6 g/mol

IUPAC Name

zinc;[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;tetrachloride

InChI

InChI=1S/2C31H42N3.4ClH.Zn/c2*1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;;;;;/h2*13-24H,7-12H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

XUWDIINZFOKJSR-UHFFFAOYSA-J

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

65121-93-9

Pictograms

Corrosive; Environmental Hazard

Origin of Product

United States

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